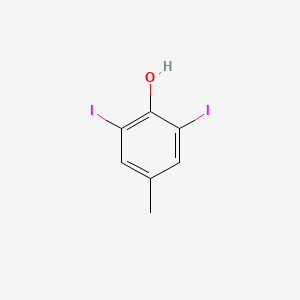

2,6-Diiodo-4-methylphenol

Description

2,6-Diiodo-4-methylphenol (C₇H₆I₂O) is a halogenated phenolic compound characterized by two iodine atoms at the 2- and 6-positions and a methyl group at the 4-position of the aromatic ring. Its molecular weight is approximately 360 g/mol, with iodine contributing significantly to its mass and reactivity. This compound is utilized in analytical chemistry as an internal standard for high-performance liquid chromatography (HPLC) due to its stability and distinct retention properties .

Properties

IUPAC Name |

2,6-diiodo-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNIUGKLFHIHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404074 | |

| Record name | 2,6-diiodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-18-0 | |

| Record name | 2,6-Diiodo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-diiodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIIODO-4-METHYLPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diiodo-4-methylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the iodination of 4-methylphenol (p-cresol) using iodine and an oxidizing agent such as sodium iodate or potassium iodate. The reaction typically occurs in an acidic medium, such as acetic acid, to facilitate the substitution of hydrogen atoms with iodine atoms at the 2 and 6 positions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diiodo-4-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The iodine atoms can be reduced to form deiodinated products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or ammonia in the presence of a suitable solvent like ethanol or water.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or zinc in acidic conditions.

Major Products Formed:

- Substitution reactions yield compounds like 2,6-dihydroxy-4-methylphenol or 2,6-diamino-4-methylphenol.

- Oxidation reactions produce quinones or other oxidized phenolic derivatives.

- Reduction reactions result in deiodinated phenols.

Scientific Research Applications

2,6-Diiodo-4-methylphenol has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be radioactively labeled.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Diiodo-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can lead to antimicrobial effects by disrupting microbial cell membranes and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 2,6-Diiodo-4-methylphenol and similar compounds:

Key Observations :

- Iodination vs. Alkylation: The presence of iodine (high atomic mass, electronegativity) in this compound enhances its molecular weight and polarizability compared to alkylated analogs like 2,6-diethyl-4-methylphenol. This difference impacts solubility and reactivity in organic synthesis .

- Steric Effects: Bulky substituents (e.g., isopropyl in 2,6-Diisopropyl-4-methylphenol) increase steric hindrance, reducing reaction rates in electrophilic substitutions compared to less hindered iodinated or methylated derivatives .

Biological Activity

2,6-Diiodo-4-methylphenol (DIM) is an organic compound known for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of DIM, supported by data tables, case studies, and relevant research findings.

- Molecular Formula: C7H6I2O

- Molecular Weight: 297.93 g/mol

- Structure: DIM features a phenolic structure with iodine substituents at the 2 and 6 positions and a methyl group at the 4 position.

DIM's biological activity is attributed to its ability to interact with various biological targets. It is hypothesized to exert its effects through:

- Antimicrobial Action: Inhibiting bacterial growth by disrupting cell wall synthesis.

- Antioxidant Properties: Scavenging free radicals, thus reducing oxidative stress.

- Anti-inflammatory Effects: Modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A series of studies have demonstrated DIM's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 12.5 |

| Staphylococcus aureus | 10.0 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

These findings suggest that DIM possesses significant antibacterial properties, comparable to established antibiotics in some cases .

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of DIM on various cancer cell lines. The results indicate that DIM exhibits selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

These results highlight DIM's potential as a therapeutic agent in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Xu et al., DIM was tested against a panel of pathogenic bacteria. The researchers found that DIM inhibited the growth of all tested strains, with the most potent effects observed against Staphylococcus aureus. The study concluded that DIM could serve as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

A separate study investigated the anti-inflammatory properties of DIM in a murine model of acute inflammation. The administration of DIM resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential application in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.